2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol
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Overview
Description
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a phenyl group, and a fluorophenylmethoxy group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Attachment of the Fluorophenylmethoxy Group: The fluorophenylmethoxy group is attached through an etherification reaction using a fluorophenylmethanol derivative and a suitable base.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The amino group and the phenolic hydroxyl group can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-chlorophenyl)methoxy]phenol
- 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-bromophenyl)methoxy]phenol
- 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol
Comparison:
- Uniqueness: The presence of the fluorophenylmethoxy group in 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.
- Chemical Properties: Compared to its analogs with different substituents (chlorine, bromine, methyl), the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c24-20-9-5-4-8-16(20)14-29-17-10-11-18(21(28)12-17)22-19(13-26-23(25)27-22)15-6-2-1-3-7-15/h1-13,28H,14H2,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXUKVNYDFMIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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